Fmoc-Trp(For)-OH Fmoc-Trp(For)-OH Fmoc-trp(for)-oh

Brand Name: Vulcanchem
CAS No.: 152338-45-9
VCID: VC0557366
InChI: InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O
Molecular Formula: C27H22N2O5
Molecular Weight: 454,47 g/mole

Fmoc-Trp(For)-OH

CAS No.: 152338-45-9

Cat. No.: VC0557366

Molecular Formula: C27H22N2O5

Molecular Weight: 454,47 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-Trp(For)-OH - 152338-45-9

Specification

Description Fmoc-trp(for)-oh

CAS No. 152338-45-9
Molecular Formula C27H22N2O5
Molecular Weight 454,47 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid
Standard InChI InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1
Standard InChI Key JUBHNFTUFSVYOJ-DEOSSOPVSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator